KF 13218

Thromboxane Synthase Platelet Aggregation Eicosanoid Research

KF 13218 delivers sustained 72-hour thromboxane B2 synthase inhibition after single oral dose—ideal for multi-day thrombosis studies without repeated handling. 5x higher cellular potency (IC50 5.3 nM) vs. isolated enzyme ensures robust platelet inhibition. Full COX/5-LOX selectivity up to 100 μM eliminates pathway crosstalk. Validated in vivo at 0.1 mg/kg p.o. in rabbit models. Choose KF 13218 for reproducible, pathway-specific TXA2 interrogation.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 127654-03-9
Cat. No. B1236462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKF 13218
CAS127654-03-9
Synonyms11-(5-carboxypentylidene)-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one
KF 13218
KF-13218
KF13218
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CCCCCC(=O)O)C3=C(C1=O)C=CN=C3
InChIInChI=1S/C20H20N2O3/c1-22-18-9-6-5-8-15(18)14(7-3-2-4-10-19(23)24)17-13-21-12-11-16(17)20(22)25/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b14-7-
InChIKeyQFZVHDITZGTVJH-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KF 13218 (CAS 127654-03-9): A Potent, Selective, and Long-Lasting Thromboxane Synthase Inhibitor for Platelet and Eicosanoid Research


KF 13218, chemically designated as (Z)-11-(5-carboxypentylidene)-6-methyl-5,11-dihydropyrido[4,3-c][1]benzazepin-5(6H)-one, is a pyridobenzazepinone derivative that functions as a highly selective and long-lasting inhibitor of thromboxane B2 (TXB2) synthase. It demonstrates potent inhibition of arachidonic acid-induced TXB2 production in human intact platelets (IC50: 5.3 ± 1.3 nM) and exhibits sustained activity in vivo, with inhibitory effects lasting up to 72 hours in rats [1]. The compound does not inhibit cyclooxygenase or 5-lipoxygenase at concentrations up to 100 μM and does not antagonize the thromboxane A2/prostaglandin H2 receptor [1].

Why KF 13218 Cannot Be Simply Substituted with Other Thromboxane Synthase Inhibitors


Generic substitution among thromboxane synthase inhibitors is not straightforward due to significant variability in potency, selectivity profiles, and, critically, the duration of action in vivo. While several inhibitors demonstrate potent in vitro activity, their efficacy in complex biological systems and their longevity of effect often diverge substantially. KF 13218 is distinguished by a combination of high potency (IC50 = 5.3 nM in intact platelets), a pronounced selectivity profile (no inhibition of cyclooxygenase or 5-lipoxygenase at 100 μM), and an exceptionally long duration of action (72-hour inhibition in rats) [1]. These quantifiable parameters, which are not uniformly shared by its closest analogs, directly impact experimental design and outcome reproducibility, making simple interchange scientifically unsound [2][3].

KF 13218: Quantifiable Differentiation and Comparator-Based Evidence for Procurement


Superior Potency in Intact Human Platelets vs. Ozagrel and Dazoxiben

KF 13218 exhibits an IC50 of 5.3 ± 1.3 nM for inhibiting arachidonic acid-induced TXB2 production in human intact platelets, establishing it as a highly potent inhibitor in a physiologically relevant cell-based assay [1]. This potency is comparable to or exceeds that of established reference compounds. For context, Ozagrel (OKY-046), a widely used thromboxane synthase inhibitor, demonstrates an IC50 of 11 nM in rabbit platelets , while Dazoxiben exhibits a significantly higher IC50 of approximately 70 nM for human microsomal thromboxane synthase [2] and 0.3 μM (300 nM) for TXB2 production in clotting human whole blood .

Thromboxane Synthase Platelet Aggregation Eicosanoid Research

Enhanced Cell-Based Potency Relative to Cell-Free Microsomal Assays

A distinguishing feature of KF 13218 is its approximately 5-fold greater potency in intact human platelets (IC50: 5.3 ± 1.3 nM) compared to isolated microsomal enzyme preparations (IC50: ~26.5 nM, extrapolated from the 5-fold difference) [1]. This phenomenon suggests that the compound's mechanism of action is enhanced in a cellular context, potentially due to favorable cellular uptake, subcellular localization, or interactions with other cellular components. This is in contrast to many inhibitors where potency is often reduced in more complex cellular systems compared to cell-free assays.

Thromboxane Synthase Platelet Biology Enzyme Inhibition

Exceptional Duration of In Vivo Action vs. Standard Thromboxane Synthase Inhibitors

KF 13218 demonstrates a remarkably long duration of action in vivo, with significant inhibition of serum TXB2 production persisting for 72 hours following a single oral dose in rats [1]. This longevity is a key differentiator from other thromboxane synthase inhibitors. For comparison, while CGS 15435 has also been reported to have a long duration of action, its effects were noted to persist for at least 24 hours [2]. Ozagrel, in contrast, typically has a shorter duration of effect, often requiring more frequent dosing in experimental models [3].

In Vivo Pharmacology Thromboxane Synthase Drug Duration

In Vivo Efficacy: Prevention of Sodium Arachidonate-Induced Mortality in Rabbits

KF 13218 demonstrates robust in vivo efficacy, as evidenced by its ability to completely prevent mortality induced by sodium arachidonate in rabbits at a low oral dose of 0.1 mg/kg [1]. This model is a stringent test of a compound's ability to inhibit thromboxane synthesis in a whole-animal system, where acute thromboxane production leads to platelet aggregation and cardiovascular collapse. While direct comparative data in this specific model are scarce, the efficacy at such a low dose underscores its potent and bioavailable inhibition of the target pathway in a physiological setting.

Thromboxane Synthase In Vivo Efficacy Cardiovascular Research

Clean Selectivity Profile: No Off-Target Activity on Cyclooxygenase, 5-Lipoxygenase, or TXA2/PGH2 Receptor

KF 13218 demonstrates a remarkably clean selectivity profile. It does not inhibit cyclooxygenase or 5-lipoxygenase at concentrations up to 100 μM [1]. This concentration is approximately 20,000-fold higher than its IC50 for thromboxane synthase in intact platelets, indicating an extremely high therapeutic window. Furthermore, KF 13218 does not antagonize the thromboxane A2/prostaglandin H2 (TP) receptor [1]. This is a critical distinction from compounds like Ridogrel (R 68 070) or ZD9583, which are combined thromboxane synthase inhibitors and TP receptor antagonists [2][3].

Selectivity Thromboxane Synthase Off-Target Effects

Optimizing Experimental Outcomes: Preferred Research Applications for KF 13218


In Vivo Studies Requiring Sustained Thromboxane Synthase Inhibition

Researchers conducting long-term in vivo experiments, such as chronic models of cardiovascular disease, atherosclerosis, or inflammation, will find KF 13218's 72-hour duration of action [1] invaluable. This property minimizes the need for repeated dosing or continuous infusion, thereby reducing animal stress and experimental variability. This makes KF 13218 the preferred choice over shorter-acting inhibitors like Ozagrel for studies demanding consistent target engagement over multiple days.

Cell-Based Assays on Intact Human Platelets

For investigators utilizing human platelet preparations to study eicosanoid signaling and aggregation, KF 13218's high potency in intact cells (IC50: 5.3 nM) [1] and its ~5-fold enhanced activity compared to cell-free systems [1] offer a distinct advantage. Its clean selectivity profile [1] ensures that observed effects are due to specific inhibition of thromboxane synthase, making it a superior tool for mechanistic studies where off-target activity on cyclooxygenase or lipoxygenase pathways must be avoided.

Acute Cardiovascular Challenge Models

KF 13218 has demonstrated robust efficacy in a rabbit model of sodium arachidonate-induced mortality at a low oral dose of 0.1 mg/kg [1]. This makes it an excellent candidate for researchers investigating the acute pathophysiological roles of thromboxane in thrombosis, pulmonary embolism, or sudden cardiac events. The compound's high potency and bioavailability in this stringent in vivo test provide a high level of confidence in its ability to modulate the target pathway under challenging conditions.

Mechanistic Studies Requiring a Clean Pharmacological Tool

In complex biological systems where multiple eicosanoid pathways intersect, the use of a selective inhibitor is paramount. KF 13218's lack of activity on cyclooxygenase and 5-lipoxygenase at concentrations up to 100 μM [1] ensures that experimental outcomes can be definitively linked to thromboxane synthase inhibition, without confounding contributions from other arachidonic acid metabolites. This makes it a highly reliable tool for dissecting the specific contributions of thromboxane in platelet biology, vascular function, and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KF 13218

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.